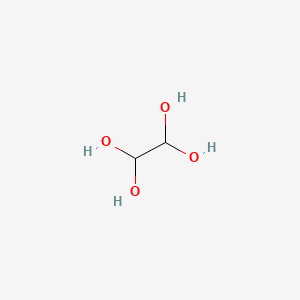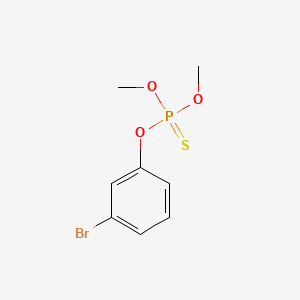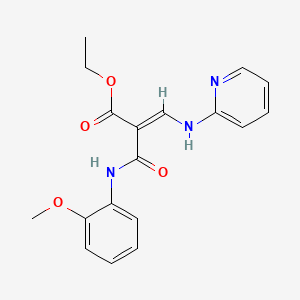
9-N-(2-Methoxyethyl)erythromycylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-known macrolide antibiotic This compound is characterized by the substitution of a 2-methoxyethyl group at the nitrogen atom of the erythromycin structure
準備方法
The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine involves several steps, starting from erythromycin. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of erythromycin are protected to prevent unwanted reactions.
N-Alkylation: The protected erythromycin is then subjected to N-alkylation using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
化学反応の分析
9-N-(2-Methoxyethyl)erythromycylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium azide or thiols
科学的研究の応用
9-N-(2-Methoxyethyl)erythromycylamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibiotic and its ability to overcome resistance mechanisms in bacteria.
Biological Studies: The compound is used in studies related to protein synthesis inhibition and its effects on bacterial ribosomes.
Industrial Applications: It is explored for its potential use in the synthesis of other macrolide derivatives and as a precursor in the production of complex organic molecules
作用機序
The mechanism of action of 9-N-(2-Methoxyethyl)erythromycylamine involves binding to the 50S ribosomal subunit of susceptible microorganisms. This binding inhibits protein synthesis by preventing the translocation of peptides during translation, thereby exerting its antibacterial effects .
類似化合物との比較
9-N-(2-Methoxyethyl)erythromycylamine can be compared with other erythromycin derivatives such as:
9-N-Methylerythromycylamine: Similar in structure but with a methyl group instead of a methoxyethyl group.
9-N,N-Dimethylerythromycylamine: Contains two methyl groups at the nitrogen atom.
9-(2-Phosphonylmethoxyethyl)adenine (PMEA): Although not a direct erythromycin derivative, it shares the methoxyethyl group and is used in antiviral research.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
CAS番号 |
112452-23-0 |
|---|---|
分子式 |
C40H76N2O13 |
分子量 |
793.0 g/mol |
IUPAC名 |
(3R,4S,5S,6R,7R,9R,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-(2-methoxyethylamino)-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C40H76N2O13/c1-15-28-40(10,48)33(44)23(4)30(41-16-17-49-13)21(2)19-38(8,47)35(55-37-31(43)27(42(11)12)18-22(3)51-37)24(5)32(25(6)36(46)53-28)54-29-20-39(9,50-14)34(45)26(7)52-29/h21-35,37,41,43-45,47-48H,15-20H2,1-14H3/t21-,22-,23+,24+,25-,26+,27+,28-,29+,30?,31-,32+,33-,34+,35-,37+,38-,39-,40-/m1/s1 |
InChIキー |
KWYPBTFVCXEUKG-HBKDEBGTSA-N |
異性体SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
正規SMILES |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NCCOC)C)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



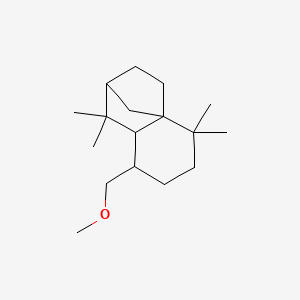
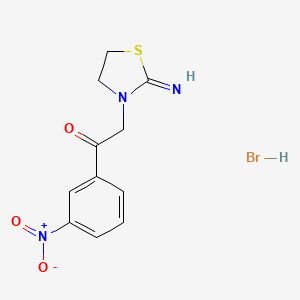
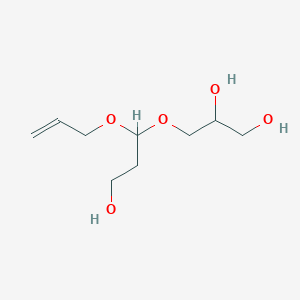



![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
